AMP-Deoxynojirimycin

Gaucher disease Parkinson's disease Lysosomal storage disorders

AMP-Deoxynojirimycin (AMP-DNM) is the definitive small-molecule probe for selective GBA2 inhibition. Unlike first-generation iminosugars (miglustat, DNJ), AMP-DNM delivers picomolar potency (IC50=0.3 nM) and >333-fold selectivity over GBA1, enabling unambiguous interrogation of non-lysosomal glucosylceramidase function. Orally bioavailable with validated in vivo efficacy in obesity, colitis, and atherosclerosis models, it is the irreplaceable standard for GBA2-specific research. Choose high-purity AMP-DNM for reproducible, publication-grade results.

Molecular Formula C22H39NO5
Molecular Weight 397.5 g/mol
Cat. No. B110050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMP-Deoxynojirimycin
SynonymsAMP-DNM
N-(5'-adamantane-1'-yl-methoxy)-pentyl-1-deoxynojirimycin
N-(5-adamantane-1-yl-methoxy-pentyl)deoxy-nojirimycin
N-(5-adamantane-1-yl-methoxy-pentyl)deoxynojirimycin
Molecular FormulaC22H39NO5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)COCCCCCN4CC(C(C(C4CO)O)O)O
InChIInChI=1S/C22H39NO5/c24-13-18-20(26)21(27)19(25)12-23(18)4-2-1-3-5-28-14-22-9-15-6-16(10-22)8-17(7-15)11-22/h15-21,24-27H,1-14H2/t15?,16?,17?,18-,19+,20-,21-,22?/m1/s1
InChIKeyXVYLNHVEAOOEGI-FAIWKWDXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMP-Deoxynojirimycin (AMP-DNM) Procurement Guide: GBA2-Selective Iminosugar Inhibitor


AMP-Deoxynojirimycin (AMP-DNM), also known as N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin, is a synthetic hydrophobic iminosugar and potent, selective inhibitor of the non-lysosomal glucosylceramidase GBA2 . It acts as a reversible inhibitor with an IC50 of 1.7 nM against GBA2, and demonstrates over 90-fold selectivity versus the lysosomal glucocerebrosidase GBA (IC50 = 0.16 μM) . The compound is orally bioavailable and has shown therapeutic efficacy in murine models of obesity, colitis, and atherosclerosis [1][2][3].

AMP-Deoxynojirimycin Selectivity Profile Prevents Substitution with First-Generation Iminosugars


Substituting AMP-Deoxynojirimycin with first-generation iminosugars like miglustat (N-butyl-deoxynojirimycin) or 1-deoxynojirimycin (DNJ) is scientifically invalid due to profound differences in potency and target selectivity. While miglustat inhibits glucosylceramide synthase with a Ki of 7.4 μM, it is not selective and strongly inhibits α-glucosidase I and II, leading to off-target effects [1]. In contrast, AMP-DNM exhibits picomolar potency against GBA2 (IC50 = 0.3 nM) with minimal inhibition of other GCase isoforms [2]. Furthermore, AMP-DNM is a 100-fold more powerful inhibitor of glycosphingolipid biosynthesis compared to miglustat [3]. These quantitative differences in enzyme inhibition and selectivity directly impact experimental outcomes in models of metabolic disease, inflammation, and lysosomal storage disorders, making generic substitution a critical failure point for reproducible research.

AMP-Deoxynojirimycin Quantitative Differentiation Evidence: Head-to-Head Comparator Data


AMP-DNM vs. Miglustat and 1-Deoxynojirimycin: Beta-Glucosidase Inhibition Potency

AMP-Deoxynojirimycin (AMP-DNM) inhibits beta-glucosidase with an IC50 of 1.0 nM, which is 230-fold more potent than miglustat (IC50 = 230 nM) and 20,000-fold more potent than 1-deoxynojirimycin (IC50 = 20,000 nM) in a standardized enzyme assay . This potency advantage translates directly to effective enzyme modulation at lower concentrations, reducing potential off-target effects in cellular and in vivo models.

Gaucher disease Parkinson's disease Lysosomal storage disorders

AMP-DNM Selectivity Profile: GBA2 vs. GBA1 Differentiation

AMP-Deoxynojirimycin demonstrates remarkable selectivity for the non-lysosomal glucosylceramidase GBA2 over the lysosomal GBA1 isoform. In human melanoma cells, AMP-DNM inhibits cellular GBA2 with an IC50 of 0.3 nM, whereas inhibition of GBA1 requires an IC50 of 100 nM, representing a >333-fold selectivity window . This contrasts with first-generation iminosugars like miglustat, which exhibit poor isoform discrimination and significant off-target inhibition of other glucosidases [1]. The ability to selectively inhibit GBA2 without perturbing lysosomal GBA1 function is critical for dissecting the specific roles of GBA2 in sphingolipid metabolism and disease pathogenesis.

Niemann-Pick type C Parkinson's disease GBA2-associated neuropathology

AMP-DNM in Vivo Efficacy: Atherosclerosis Prevention in APOE*3 Leiden Mice

In a long-term atherosclerosis model, AMP-Deoxynojirimycin administered to APOE*3 Leiden mice on a high-cholesterol diet for up to 18 weeks prevented hyperlipidemia and induced a dramatic reduction in atherosclerotic lesion development [1]. At the highest dose, no atherosclerotic lesions were detectable, a result not reported for miglustat or other first-generation iminosugars in this model. The effect was associated with a decrease in liver cholesterol, an increase in bile secretion, and enhanced fecal cholesterol excretion [1]. This in vivo efficacy demonstrates the unique therapeutic potential of AMP-DNM in modulating systemic lipid metabolism and preventing cardiovascular pathology.

Cardiovascular disease Lipid metabolism Atherosclerosis

AMP-DNM Anti-Inflammatory Activity: Hapten-Induced Colitis Model

AMP-Deoxynojirimycin demonstrated strong anti-inflammatory and immunosuppressive activity in two hapten-induced colitis models (TNBS and oxazolone) [1]. Mice treated with AMP-DNM (10-50 mg/kg/day i.p. or 1.25-6.25 g/kg chow) exhibited less severe colitis, more rapid weight recovery, reduced edema, decreased cellular infiltration, goblet cell loss, and lower myeloperoxidase (MPO) activity compared to vehicle-treated controls [1]. Additionally, intralesional IFN-γ and IL-18 production were reduced, and serum anti-hapten antibody levels were lower in AMP-DNM-treated groups. These findings provide quantitative in vivo evidence of AMP-DNM's ability to modulate inflammatory cascades through glycolipid biosynthesis inhibition.

Inflammatory bowel disease Immunology Glycolipid signaling

AMP-DNM Modulation of Cholesterol Biosynthesis via SREBP Activation

In HepG2 human hepatoma cells, treatment with 10 μM AMP-Deoxynojirimycin resulted in a 70% reduction in glycosphingolipid levels and specifically induced the expression of 17 sterol regulatory element-binding protein (SREBP) target genes, leading to activation of the cholesterol biosynthesis pathway [1]. Notably, this transcriptional reprogramming occurred without affecting genes related to cell receptor signaling pathways, toxicity, or cell growth. This unique effect—increasing cholesterol synthesis while reducing glycosphingolipids—is not observed with first-generation iminosugars and highlights a distinct mechanism of action relevant to hepatic lipid metabolism.

Metabolic disease Lipid metabolism Hepatology

AMP-DNM Potency Advantage in Glucosylceramide Synthase Inhibition

AMP-Deoxynojirimycin inhibits glucosylceramide synthase (GCS) with an IC50 of 150 nM, whereas miglustat requires an IC50 of 20,000 nM (20 μM) in a comparable assay . This 133-fold increase in inhibitory potency for GCS is attributed to the N-AMP substitution, which enhances binding affinity and bioavailability compared to the N-butyl substitution in miglustat [1]. Furthermore, AMP-DNM is a 100-fold more powerful inhibitor of glycosphingolipid biosynthesis overall compared to miglustat [1]. This potency differential is critical for achieving effective substrate reduction in cellular and in vivo models of glycosphingolipid storage disorders.

Glycosphingolipid biosynthesis Substrate reduction therapy Gaucher disease

Optimal Research Applications for AMP-Deoxynojirimycin Based on Quantitative Differentiation Evidence


Selective GBA2 Inhibition in Neurological Disease Models

AMP-Deoxynojirimycin is the preferred tool for studies requiring selective inhibition of non-lysosomal glucosylceramidase GBA2 without confounding lysosomal GBA1 inhibition. With a >333-fold selectivity window (GBA2 IC50 = 0.3 nM vs. GBA1 IC50 = 100 nM in human melanoma cells) , it enables precise dissection of GBA2-specific roles in sphingolipid metabolism. This selectivity is critical for research in Parkinson's disease, where GBA1 mutations are a major genetic risk factor, and in Niemann-Pick type C, where GBA2 activity modulation has shown therapeutic benefit [1]. First-generation iminosugars like miglustat lack this isoform selectivity, making AMP-DNM the only suitable choice for GBA2-specific investigations.

In Vivo Modulation of Systemic Lipid Metabolism and Atherosclerosis

For studies investigating the role of glycosphingolipid synthesis in systemic lipid homeostasis and cardiovascular disease, AMP-Deoxynojirimycin offers unparalleled in vivo efficacy. In APOE*3 Leiden mice, AMP-DNM prevented hyperlipidemia and dramatically reduced atherosclerotic lesion development, with no detectable lesions at the highest dose [2]. This effect was accompanied by decreased liver cholesterol, increased bile secretion, and enhanced fecal cholesterol excretion. The compound's oral bioavailability and 100-fold greater potency in inhibiting glycosphingolipid biosynthesis compared to miglustat [3] make it the superior choice for long-term in vivo metabolic studies.

Preclinical Investigation of Anti-Inflammatory Mechanisms in IBD

AMP-Deoxynojirimycin is the optimal compound for exploring the intersection of glycolipid biosynthesis and inflammatory signaling in the gut. In hapten-induced colitis models, AMP-DNM (10-50 mg/kg/day i.p. or 1.25-6.25 g/kg chow) reduced colitis severity, edema, cellular infiltration, MPO activity, and pro-inflammatory cytokine production [4]. This anti-inflammatory activity, coupled with its ability to suppress hapten-induced colitis and enhance insulin sensitivity [5], positions AMP-DNM as a valuable probe for dissecting glycolipid-mediated inflammatory pathways and for preclinical development of novel IBD therapeutics.

Hepatic Lipid Metabolism and SREBP Pathway Studies

For research focused on the crosstalk between glycosphingolipid synthesis and cholesterol homeostasis in the liver, AMP-Deoxynojirimycin provides a unique pharmacological tool. Treatment of HepG2 cells with 10 μM AMP-DNM results in a 70% reduction in glycosphingolipids and specific induction of 17 SREBP target genes, activating cholesterol biosynthesis without affecting cell growth or viability [6]. This distinct mechanism—increasing cholesterol synthesis while reducing glycosphingolipids—is not observed with other iminosugars and is particularly relevant for studies on hepatic steatosis, insulin resistance, and the metabolic syndrome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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